6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
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Overview
Description
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a synthesized molecule that belongs to the family of fatty acid amides. It was first described in 2002 by researchers at GlaxoSmithKline (GSK) who were looking for new non-steroidal anti-inflammatory drugs (NSAIDs) that could potentially bypass the gastrointestinal side effects of currently available NSAIDs. This compound has shown anti-inflammatory properties and has been proposed as a lead compound for drug development.
Preparation Methods
The synthesis of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves a multi-step process. One of the synthetic routes includes the reaction of 5-amino-1-pentanol with various reagents, including tert-butyl N-{[(2S)-2,3-epoxy-4-oxo-4-{[(2S)-2-(2-methylpropan-2-yl)oxycarbonylamino]butanoyl}butyl]carbamate, to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, and chloroform. Industrial production methods may involve scaling up this process with optimizations for yield and purity.
Chemical Reactions Analysis
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying fatty acid amides and their reactivity.
Biology: It has been studied for its anti-inflammatory properties and potential as a non-steroidal anti-inflammatory drug (NSAID).
Medicine: Research is ongoing to explore its potential in treating conditions that require anti-inflammatory drugs without the gastrointestinal side effects.
Industry: It is used in the synthesis of other complex molecules and as a reference compound in analytical methods.
Mechanism of Action
The mechanism of action of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the production of inflammatory mediators, thereby reducing inflammation. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid can be compared with other similar compounds in the family of fatty acid amides. Some similar compounds include:
N-palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
N-oleoylethanolamide: Studied for its role in appetite regulation and metabolism.
N-arachidonoylethanolamide:
What sets this compound apart is its specific structure, which imparts unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)10(7-6-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBBWJKLMKQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.